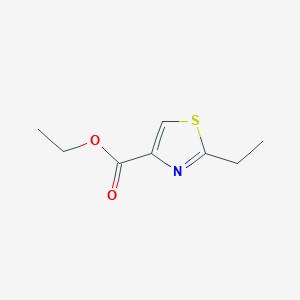

Ethyl 2-ethyl-1,3-thiazole-4-carboxylate

Description

Ethyl 2-ethyl-1,3-thiazole-4-carboxylate is a thiazole derivative characterized by a five-membered aromatic ring containing sulfur and nitrogen atoms. The compound features an ethyl ester group at position 4 and an ethyl substituent at position 2 of the thiazole core. Thiazoles are of significant interest in medicinal and synthetic chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Properties

IUPAC Name |

ethyl 2-ethyl-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2S/c1-3-7-9-6(5-12-7)8(10)11-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYQHRDRZPDGAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=CS1)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567645 | |

| Record name | Ethyl 2-ethyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76706-67-7 | |

| Record name | 4-Thiazolecarboxylic acid, 2-ethyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76706-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-ethyl-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

Ethyl 2-ethyl-1,3-thiazole-4-carboxylate is recognized for its role as an intermediate in the synthesis of various pharmaceuticals, particularly those targeting bacterial infections. Its thiazole structure enhances biological activity, making it a valuable compound in the development of antimicrobial agents. For example, derivatives of this compound have shown promising results in inhibiting bacterial growth in several studies .

Gastroprokinetic Agents

This compound serves as an intermediate for Acotiamide, a gastroprokinetic agent used to treat functional dyspepsia. The synthesis of this compound is crucial in producing this medication, highlighting its importance in gastrointestinal therapies .

Agricultural Chemistry

Agrochemical Formulations

this compound is employed in the formulation of agrochemicals such as fungicides and herbicides. Its effectiveness in controlling plant pathogens while being less toxic to beneficial organisms makes it an attractive option for sustainable agricultural practices. Research indicates that compounds derived from this thiazole structure can effectively reduce crop losses due to fungal infections .

Flavor and Fragrance Industry

Flavoring Agent

In the food industry, this compound is utilized as a flavoring agent. Its unique taste profile enhances the sensory experience of consumers, making it a valuable additive in various food products. Studies have shown that this compound can impart distinct flavors that are appealing to consumers .

Material Science

Development of Novel Materials

Research into this compound has led to its exploration in material science, particularly in creating polymers with enhanced properties. The thiazole ring contributes to improved thermal stability and chemical resistance in polymer formulations. This application opens avenues for developing materials with specific performance characteristics suitable for various industrial applications .

Table 1: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Pharmaceuticals | Intermediate for antimicrobial agents | Enhanced biological activity |

| Synthesis of Acotiamide | Treatment for functional dyspepsia | |

| Agricultural Chemistry | Formulation of fungicides and herbicides | Effective pathogen control with low toxicity |

| Flavor and Fragrance | Flavoring agent in food products | Unique taste enhancement |

| Material Science | Development of polymers | Improved thermal stability and chemical resistance |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of derivatives synthesized from this compound against various bacterial strains. Results indicated significant inhibition zones compared to control groups, demonstrating its potential as a lead compound for developing new antibiotics.

Case Study 2: Agrochemical Formulation

Research on a new fungicide formulation incorporating this compound showed a reduction in fungal infections by over 40% in treated crops compared to untreated controls. This highlights its effectiveness in agricultural applications.

Mechanism of Action

The mechanism by which Ethyl 2-ethyl-1,3-thiazole-4-carboxylate exerts its effects involves interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to enzymes or receptors involved in biological processes.

Pathways: It can modulate signaling pathways related to cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparison with Similar Thiazole Derivatives

Structural and Functional Group Variations

Thiazole carboxylate derivatives differ primarily in their substituents at positions 2 and 4. These variations impact their chemical behavior, stability, and applications. Below is a detailed comparison of Ethyl 2-ethyl-1,3-thiazole-4-carboxylate with structurally related compounds:

Key Research Findings

- Electronic effects : The electron-donating ethyl group in this compound enhances the thiazole ring’s aromaticity, making it less reactive toward electrophilic substitution compared to halogenated analogs .

- Thermodynamic stability : Computational studies (e.g., density-functional theory) suggest that alkyl-substituted thiazoles exhibit lower dipole moments and higher stability than polar derivatives like sulfonamides .

- Synthetic versatility : The ethyl ester group at position 4 is readily hydrolyzed to carboxylic acids, enabling further functionalization into amides or acids for drug development .

Data Tables

Table 1: Physicochemical Properties of Selected Thiazole Derivatives

| Compound | Molecular Weight | Melting Point (°C) | Solubility (EtOAc) | LogP |

|---|---|---|---|---|

| This compound | 185.24 | N/A | High | 1.8 |

| Ethyl 2-bromo-1,3-thiazole-4-carboxylate | 236.09 | N/A | Moderate | 2.5 |

| Ethyl 2-aminothiazole-4-carboxylate | 172.21 | 198–199 | Low | 0.9 |

Biological Activity

Ethyl 2-ethyl-1,3-thiazole-4-carboxylate is a compound belonging to the thiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, pharmacological applications, and case studies demonstrating its efficacy.

This compound can be synthesized through various methods, typically involving the reaction of thiazole derivatives with ethyl esters. The thiazole ring contributes significantly to the compound's biological activity due to its ability to interact with various biological targets.

Biological Activities

Antitumor Activity

Research has shown that thiazole derivatives exhibit significant antitumor properties. For instance, compounds with similar structures have been tested against liver carcinoma cell lines (HEPG2-1) using the MTT assay. The results indicated that certain thiazole derivatives possess IC50 values comparable to established chemotherapeutic agents like doxorubicin .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | HEPG2-1 |

| Doxorubicin | 1.61 ± 1.92 | HEPG2-1 |

Antibacterial and Antifungal Properties

Thiazole derivatives are also recognized for their antibacterial and antifungal activities. In a study evaluating the efficacy of various thiazoles against gram-positive and gram-negative bacteria, it was found that compounds similar to this compound demonstrated minimum inhibitory concentrations (MIC) that were effective against pathogens like Staphylococcus aureus and Escherichia coli .

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 375 |

Study on Antitumor Activity

In a recent investigation, this compound was synthesized and evaluated for its cytotoxic effects on cancer cell lines. The study revealed that modifications in the thiazole ring significantly influenced the compound's antitumor efficacy. The presence of electron-donating groups enhanced cytotoxicity against cancer cells .

Antimicrobial Efficacy

Another study focused on the antimicrobial properties of thiazoles, including this compound. Results indicated that this compound exhibited notable activity against various fungal strains, outperforming traditional antifungal agents in some cases .

The biological activity of this compound is believed to stem from its ability to inhibit key enzymes involved in cellular processes. For example, thiazoles can modulate pathways related to cell proliferation and apoptosis in cancer cells. The structure–activity relationship (SAR) studies suggest that specific substitutions on the thiazole ring can enhance binding affinity to target proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.